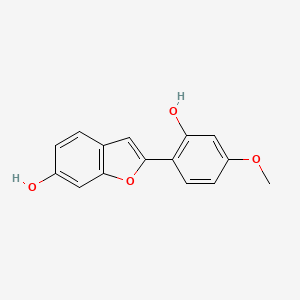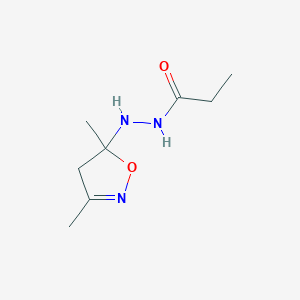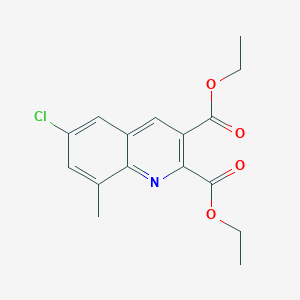
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is a synthetic organic compound with the molecular formula C({16})H({16})ClNO(_{4}) and a molecular weight of 321.76 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative, such as 6-chloro-8-methylquinoline.
Esterification: The quinoline derivative undergoes esterification with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction forms the diethyl ester of the quinoline dicarboxylic acid.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline dicarboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 6-Chloro-8-methylquinoline-2,3-dicarbinol.
Substitution: 6-Amino-8-methylquinoline-2,3-dicarboxylic acid diethyl ester.
Applications De Recherche Scientifique
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and ester groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Diethyl 2,3-quinolinedicarboxylate
- Dimethyl 2,3-quinolinedicarboxylate
Uniqueness
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ester groups in the quinoline ring enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
Propriétés
Numéro CAS |
948289-50-7 |
|---|---|
Formule moléculaire |
C16H16ClNO4 |
Poids moléculaire |
321.75 g/mol |
Nom IUPAC |
diethyl 6-chloro-8-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H16ClNO4/c1-4-21-15(19)12-8-10-7-11(17)6-9(3)13(10)18-14(12)16(20)22-5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
PBXVLLMXUUIXLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Cl)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


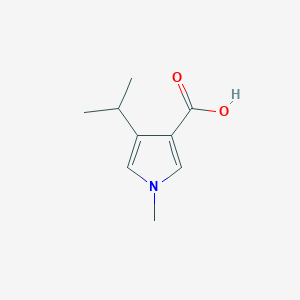
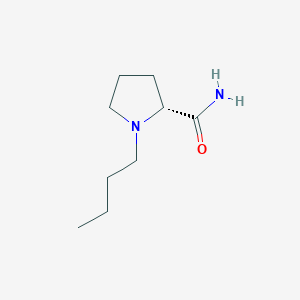

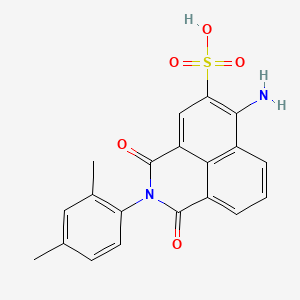

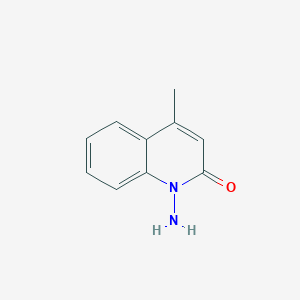
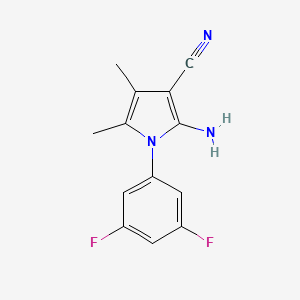
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)

